molecular formula C8H7BrN2O B2634570 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 1379339-83-9

2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one

Cat. No. B2634570
CAS RN: 1379339-83-9
M. Wt: 227.061
InChI Key: YIVRZXPVJQRWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the 6th carbon of the isoindolone ring, and an amino group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

The compound “this compound” should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoindolinones : Research by Sato et al. (1986) demonstrated the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones through selective 2-alkylation of these compounds, derived from 2-cyanobenzaldehyde, using a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).
  • Formation of Isoindolinones via Three-Component Condensation : Opatz and Ferenc (2004) reported the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles through the condensation of 2-carboxybenzaldehyde with primary amines and cyanide, representing a novel class of isoindolinones (Opatz & Ferenc, 2004).
  • One-Pot Synthesis Techniques : Li et al. (2016) described a simple, general one-pot synthesis method for quinoline-based isoindolin-l-ones (Li, Li, & Gao, 2016). Similarly, Couture et al. (1997) developed a one-pot reaction sequence to synthesize 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives (Couture, Deniau, & Grandclaudon, 1997).

Applications in Analytical Chemistry

  • Fluorescent Isoindole Derivatives : Liu et al. (1991) discovered the use of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for the ultrasensitive determination of primary amines by capillary electrophoresis, forming highly fluorescent isoindole derivatives with amino acids and peptides (Liu, Hsieh, Wiesler, & Novotny, 1991).

Safety and Hazards

The compound “2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one” is labeled with the signal word “Warning” and has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-6-bromo-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVRZXPVJQRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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